molecular formula C13H8BrCl2NO B11095947 4-bromo-2-chloro-6-{(E)-[(4-chlorophenyl)imino]methyl}phenol

4-bromo-2-chloro-6-{(E)-[(4-chlorophenyl)imino]methyl}phenol

Cat. No.: B11095947
M. Wt: 345.0 g/mol
InChI Key: XONFYHNMNPCVNI-UHFFFAOYSA-N
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Description

4-BROMO-2-CHLORO-6-{[(4-CHLOROPHENYL)IMINO]METHYL}PHENOL is an aromatic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and phenyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-CHLORO-6-{[(4-CHLOROPHENYL)IMINO]METHYL}PHENOL typically involves the bromination and chlorination of phenolic compounds. One common method involves the bromination of 2-chlorophenol followed by the introduction of the imino group through a condensation reaction with 4-chlorobenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-CHLORO-6-{[(4-CHLOROPHENYL)IMINO]METHYL}PHENOL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-BROMO-2-CHLORO-6-{[(4-CHLOROPHENYL)IMINO]METHYL}PHENOL has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-BROMO-2-CHLORO-6-{[(4-CHLOROPHENYL)IMINO]METHYL}PHENOL exerts its effects involves interactions with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, while the aromatic rings facilitate π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: Shares the bromine and chlorine substituents but lacks the imino group.

    4-Chloro-2-bromophenol: Similar structure but different positioning of substituents.

    4-Bromo-2-chloro-6-methylphenol: Contains a methyl group instead of the imino group.

Uniqueness

4-BROMO-2-CHLORO-6-{[(4-CHLOROPHENYL)IMINO]METHYL}PHENOL is unique due to the presence of the imino group, which significantly influences its chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and form diverse derivatives makes it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C13H8BrCl2NO

Molecular Weight

345.0 g/mol

IUPAC Name

4-bromo-2-chloro-6-[(4-chlorophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H8BrCl2NO/c14-9-5-8(13(18)12(16)6-9)7-17-11-3-1-10(15)2-4-11/h1-7,18H

InChI Key

XONFYHNMNPCVNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Br)Cl)O)Cl

Origin of Product

United States

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